N-(2-Chloroprop-2-en-1-yl)dodecan-1-amine
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Overview
Description
N-(2-Chloroprop-2-en-1-yl)dodecan-1-amine: is a chemical compound characterized by its unique structure, which includes a chlorinated propene group attached to a dodecylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroprop-2-en-1-yl)dodecan-1-amine typically involves the reaction of dodecylamine with 2-chloropropene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloroprop-2-en-1-yl)dodecan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The chlorinated propene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to achieve substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Chemistry: In chemistry, N-(2-Chloroprop-2-en-1-yl)dodecan-1-amine is used as a building block for the synthesis of more complex molecules.
Biology: Its long hydrophobic chain can mimic lipid environments, making it useful in biophysical studies .
Medicine: In medicine, derivatives of this compound are being explored for their antimicrobial properties. The compound’s structure allows it to interact with microbial membranes, potentially leading to the development of new antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of surfactants and emulsifiers. Its amphiphilic nature makes it suitable for applications in detergents, cosmetics, and other formulations .
Mechanism of Action
The mechanism by which N-(2-Chloroprop-2-en-1-yl)dodecan-1-amine exerts its effects involves interactions with molecular targets such as proteins and lipids. The compound’s hydrophobic chain allows it to embed in lipid bilayers, disrupting membrane integrity and function. This can lead to antimicrobial effects by compromising microbial cell membranes .
Comparison with Similar Compounds
- N-(2-Chloroprop-2-en-1-yl)aniline
- N-(2-Chloroprop-2-en-1-yl)-2-methylaniline
- N-(2-Chloroprop-2-en-1-yl)-2-methoxyaniline
Comparison: Compared to these similar compounds, N-(2-Chloroprop-2-en-1-yl)dodecan-1-amine is unique due to its longer hydrophobic chain, which enhances its interactions with lipid membranes. This makes it particularly valuable in applications requiring strong amphiphilic properties .
Properties
CAS No. |
55508-58-2 |
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Molecular Formula |
C15H30ClN |
Molecular Weight |
259.86 g/mol |
IUPAC Name |
N-(2-chloroprop-2-enyl)dodecan-1-amine |
InChI |
InChI=1S/C15H30ClN/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15(2)16/h17H,2-14H2,1H3 |
InChI Key |
CIVUIICLGYOWJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCC(=C)Cl |
Origin of Product |
United States |
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